molecular formula C4H8N2O6S2 B12822345 3-(Carbamimidoylthio)acrylic acid sulfuric acid salt

3-(Carbamimidoylthio)acrylic acid sulfuric acid salt

Cat. No.: B12822345
M. Wt: 244.3 g/mol
InChI Key: UWVNHPNVOMFDHW-TYYBGVCCSA-N
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Description

3-(Carbamimidoylthio)acrylic acid sulfuric acid salt is a compound with the molecular formula C4H8N2O6S2. It is known for its unique chemical structure, which includes a carbamimidoylthio group attached to an acrylic acid backbone, combined with sulfuric acid. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carbamimidoylthio)acrylic acid sulfuric acid salt typically involves the reaction of 3-(Carbamimidoylthio)acrylic acid with sulfuric acid. The reaction conditions often require a controlled environment to ensure the stability of the compound. The process may involve the following steps:

    Preparation of 3-(Carbamimidoylthio)acrylic acid: This can be synthesized through the reaction of appropriate starting materials under specific conditions.

    Reaction with Sulfuric Acid: The 3-(Carbamimidoylthio)acrylic acid is then reacted with sulfuric acid to form the sulfuric acid salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring proper safety measures are in place.

Chemical Reactions Analysis

Types of Reactions

3-(Carbamimidoylthio)acrylic acid sulfuric acid salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .

Scientific Research Applications

3-(Carbamimidoylthio)acrylic acid sulfuric acid salt has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Carbamimidoylthio)acrylic acid sulfuric acid salt involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the context of its use. The pathways involved may include those related to oxidative stress, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Carbamimidoylthio)acrylic acid sulfuric acid salt include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C4H8N2O6S2

Molecular Weight

244.3 g/mol

IUPAC Name

(E)-3-carbamimidoylsulfanylprop-2-enoic acid;sulfuric acid

InChI

InChI=1S/C4H6N2O2S.H2O4S/c5-4(6)9-2-1-3(7)8;1-5(2,3)4/h1-2H,(H3,5,6)(H,7,8);(H2,1,2,3,4)/b2-1+;

InChI Key

UWVNHPNVOMFDHW-TYYBGVCCSA-N

Isomeric SMILES

C(=C/SC(=N)N)\C(=O)O.OS(=O)(=O)O

Canonical SMILES

C(=CSC(=N)N)C(=O)O.OS(=O)(=O)O

Origin of Product

United States

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